molecular formula C21H25N3O B2912075 2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide CAS No. 1421453-95-3

2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide

Cat. No.: B2912075
CAS No.: 1421453-95-3
M. Wt: 335.451
InChI Key: WSKUENSBOAZEEY-UHFFFAOYSA-N
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Description

2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide involves the activation of serotonin receptors in the brain. It selectively binds to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. The compound also modulates the activity of the dopamine and norepinephrine systems, which are associated with the reward pathway and motivation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the dose, duration of treatment, and individual factors. The compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to improvements in mood, cognition, and motivation. It also has anxiolytic and antipsychotic effects, which make it a potential treatment option for anxiety and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide is its high selectivity for the serotonin receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. The compound is also relatively stable and can be easily synthesized in the lab. However, its limitations include its potential toxicity and the lack of data on its long-term effects.

Future Directions

There are several future directions for the study of 2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide. One area of research is the development of more potent and selective analogs of the compound for use in the treatment of various diseases. Another direction is the investigation of the long-term effects of the compound on the brain and other organ systems. Additionally, the compound could be used as a tool for studying the role of serotonin receptors in the regulation of behavior and cognition.

Synthesis Methods

The synthesis of 2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide involves the reaction of benzylamine, cyclopropylcarbonyl chloride, and N-phenylpiperazine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained in high yield and purity using this method.

Scientific Research Applications

2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide has been investigated for its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. It acts as a selective serotonin receptor agonist and has been shown to modulate the activity of the central nervous system. The compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

Properties

IUPAC Name

2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c25-21(22-18-9-5-2-6-10-18)24-14-13-23(19-11-12-19)16-20(24)15-17-7-3-1-4-8-17/h1-10,19-20H,11-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKUENSBOAZEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(C(C2)CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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